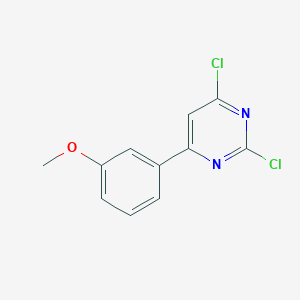

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-(3-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZMXUOCLZBIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728056 |

Source

|

| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850250-73-6 |

Source

|

| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine. This molecule holds potential for further investigation in drug discovery, particularly in the area of kinase inhibition, based on the known biological activities of structurally related 6-aryl-2,4-dichloropyrimidines. This document details a reliable synthetic protocol, predicted physicochemical and spectral properties, and a discussion of potential biological relevance.

Synthesis Methodology

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, in this case, between the C-6 position of the pyrimidine ring and the substituted phenyl ring.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of analogous 6-aryl-2,4-dichloropyrimidines.[1][2][3]

Materials:

-

2,4-Dichloropyrimidine

-

3-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Data

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 255.11 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 253.9998 |

| Monoisotopic Mass | 253.9998 |

| Topological Polar Surface Area | 38.4 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 269 |

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): Predicted spectrum generated using online prediction tools.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Pyrimidine H-5 |

| 7.40 - 7.50 | m | 2H | Phenyl H-5, H-6 |

| 7.10 - 7.20 | m | 2H | Phenyl H-2, H-4 |

| 3.85 | s | 3H | Methoxy -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted spectrum generated using online prediction tools.

| Chemical Shift (ppm) | Assignment |

| 165.0 | Pyrimidine C-6 |

| 162.5 | Pyrimidine C-2 |

| 160.0 | Pyrimidine C-4 |

| 160.0 | Phenyl C-3 (ipso-methoxy) |

| 137.5 | Phenyl C-1 (ipso-pyrimidine) |

| 130.0 | Phenyl C-5 |

| 121.0 | Phenyl C-6 |

| 118.0 | Pyrimidine C-5 |

| 116.0 | Phenyl C-4 |

| 114.0 | Phenyl C-2 |

| 55.5 | Methoxy -OCH₃ |

Mass Spectrometry (MS): Predicted fragmentation pattern.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 254, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

Predicted Fragmentation Pathways:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z 219.

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 223.

-

Further fragmentation of the pyrimidine and phenyl rings.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Based on the biological activities of similar 2,4-dichloro-6-aryl-pyrimidine derivatives, it is hypothesized that the title compound may act as a kinase inhibitor. Several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cdc2-like kinases (CLK) and Dual-specificity tyrosine-regulated kinases (DYRK), have been identified as targets for this class of compounds.[4][5][6] Inhibition of these kinases can disrupt critical cellular signaling pathways involved in angiogenesis and cell cycle regulation, which are hallmarks of cancer.

Caption: Hypothetical inhibition of kinase signaling pathways.

Discussion and Future Directions

The presented synthetic route offers a reliable method for the preparation of this compound. The predicted characterization data provides a baseline for researchers to confirm the identity and purity of the synthesized compound.

The structural similarity of the title compound to known kinase inhibitors suggests that it may possess interesting biological activities.[4][5][6] Future research should focus on the experimental validation of the predicted spectral data and the evaluation of its biological activity against a panel of kinases, particularly those implicated in cancer and other diseases. Further structure-activity relationship (SAR) studies, involving modification of the methoxy substituent and the pyrimidine core, could lead to the discovery of more potent and selective inhibitors. This technical guide serves as a foundational resource for initiating such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery of Novel 2,4,6-Trisubstituted Pyrimidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and biological evaluation of novel 2,4,6-trisubstituted pyrimidine analogs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution at the 2, 4, and 6 positions has yielded a diverse array of compounds with significant potential in oncology, infectious diseases, and beyond. This document provides a comprehensive overview of recent advancements, focusing on their anticancer and antimicrobial properties, and delves into their mechanisms of action as potent enzyme inhibitors.

Biological Activities of 2,4,6-Trisubstituted Pyrimidine Analogs

Recent research has highlighted the broad spectrum of biological activities exhibited by 2,4,6-trisubstituted pyrimidines. These compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

A significant focus of research has been on the development of 2,4,6-trisubstituted pyrimidines as anticancer agents. These compounds have demonstrated potent inhibitory activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2,4,6-Trisubstituted Pyrimidine Analogs

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| B30 | EGFR-TKI | HCC827 | 0.044 | [1] |

| B30 | EGFR-TKI | H1975 | 0.40 | [1] |

| Compound 45 | EGFR-TKI | HCC827 | - | [2][3] |

| Compound 45 | EGFR-TKI | H1975 | - | [2][3] |

| Compound 45 | EGFR-TKI | A549 | - | [2][3] |

| Pyrimidine Series (1-9) | Anti-proliferative | A549, Hep3B, HT29, MCF-7, HeLa | ~ 2-10 µg/mL | [4][5] |

| Bis-pyrimidine 4c | Antiamoebic | Entamoeba histolytica | 0.10 | [6] |

Note: '-' indicates data was mentioned but specific values were not provided in the abstract.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2,4,6-Trisubstituted pyrimidines have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 2,4,6-Trisubstituted Pyrimidine Analogs

| Compound Series | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |

| Pyrimidines (1-9) & N-alkyl derivatives | Gram (+) and Gram (-) bacteria | <7.81 - 125 | [4][5] |

| Pyrimidines 5(a-m) | Bacillus pumilis, Escherichia coli | - | [7] |

| Amine-linked Pyrimidines | S. aureus ATCC 29213 | 24 - 64 | [8] |

| Amine-linked Pyrimidines | MRSA | 1 - 6 | [8] |

| Antimalarial Pyrimidines | Plasmodium falciparum | 0.25 - 2 | [9][10] |

Note: '-' indicates that the study reported significant activity, but specific MIC values were not detailed in the provided search results.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,4,6-trisubstituted pyrimidine analogs are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers.[11] 2,4,6-Trisubstituted pyrimidines have been designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

Caption: EGFR Signaling Pathway and Inhibition.

CDK Signaling Pathway Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Certain 2,4,6-trisubstituted pyrimidines have been developed as CDK inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.

Caption: CDK Regulation of the Cell Cycle and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2,4,6-trisubstituted pyrimidine analogs, based on established protocols in the literature.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common and versatile method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable amidine.[7][12]

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriate acetophenone (1 mmol) and an aromatic or heteroaromatic aldehyde (1 mmol) in ethanol (10 mL), add a dilute solution of potassium hydroxide.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 2,4,6-Trisubstituted Pyrimidine

-

To a solution of the chalcone (1 mmol) in ethanol (15 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as hexane:ethyl acetate) to yield the desired 2,4,6-trisubstituted pyrimidine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

The discovery and development of novel 2,4,6-trisubstituted pyrimidine analogs typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

2,4,6-Trisubstituted pyrimidine analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing unmet medical needs in oncology and infectious diseases. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of these potent molecules.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. antbioinc.com [antbioinc.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

- 14. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Bioactivity Prediction of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in silico prediction of the bioactivity of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine. We will explore its hypothesized activity as a kinase inhibitor, detailing computational methodologies to predict its biological target interactions and quantitative activity. This document will also outline experimental protocols for the validation of these in silico findings.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, possesses a scaffold amenable to interaction with various biological targets. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the bioactivity of novel compounds, thereby accelerating the drug discovery process. This guide will focus on the plausible activity of this compound as a kinase inhibitor, with a specific focus on Glycogen Synthase Kinase-3 beta (GSK-3β), a key regulator in numerous cellular pathways.

Predicted Bioactivity and Quantitative Data

Based on the prevalence of pyrimidine scaffolds in kinase inhibitors, we hypothesize that this compound exhibits inhibitory activity against GSK-3β. While experimental data for this specific compound is not publicly available, for the purpose of illustrating the in silico workflow, we will use a hypothetical IC50 value derived from the activity range of similar pyrimidine-based kinase inhibitors.

| Compound | Target | Predicted Activity (IC50) | Prediction Method |

| This compound | GSK-3β | 1.2 µM (Hypothetical) | QSAR (Illustrative) |

| Reference Compound (e.g., a known pyrimidine-based GSK-3β inhibitor) | GSK-3β | 0.05 µM | Experimental |

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for a novel compound.

In Silico Bioactivity Prediction Workflow

Hypothesized Signaling Pathway Inhibition

This compound is hypothesized to inhibit the GSK-3β signaling pathway. GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition can modulate downstream signaling cascades, such as the Wnt/β-catenin pathway.

Hypothesized Inhibition of the GSK-3β Pathway

Experimental Protocols

In Silico Methodologies

5.1.1. Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to the ATP-binding site of GSK-3β.

-

Protocol:

-

Protein Preparation:

-

The crystal structure of human GSK-3β in complex with a pyrimidine-based inhibitor is obtained from the Protein Data Bank (PDB ID: 3i4b).

-

Water molecules, co-factors, and non-essential ions are removed from the protein structure.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms using a force field (e.g., AMBER).

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized, and charges are assigned using a suitable method (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

A docking grid is defined around the ATP-binding site of GSK-3β, guided by the co-crystallized ligand in the PDB structure.

-

A molecular docking program (e.g., AutoDock Vina) is used to perform the docking simulation, allowing for flexible ligand conformations.

-

The resulting docking poses are scored based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis:

-

The top-scoring poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key residues in the GSK-3β active site.

-

-

5.1.2. QSAR Modeling

-

Objective: To develop a mathematical model that relates the chemical structure of pyrimidine derivatives to their GSK-3β inhibitory activity and to predict the IC50 of the target compound.

-

Protocol:

-

Data Set Collection:

-

A dataset of pyrimidine derivatives with experimentally determined GSK-3β IC50 values is compiled from the literature or public databases (e.g., ChEMBL).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors (e.g., topological, electronic, steric) is calculated using software like PaDEL-Descriptor.

-

-

Model Building:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm, is used to build a QSAR model that correlates the descriptors with the biological activity (pIC50).

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set and statistical parameters like the correlation coefficient (R²) and root mean square error (RMSE).

-

-

Prediction for Target Compound:

-

The validated QSAR model is used to predict the pIC50 of this compound.

-

-

Experimental Validation

5.2.1. In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)

-

Objective: To experimentally measure the inhibitory activity of this compound against GSK-3β.

-

Protocol:

-

Reagent Preparation:

-

Recombinant human GSK-3β enzyme, a suitable substrate peptide (e.g., a phosphopeptide), and ATP are prepared in a kinase assay buffer.

-

The test compound is serially diluted to various concentrations.

-

-

Kinase Reaction:

-

The kinase reaction is initiated by adding ATP to a mixture of the GSK-3β enzyme, substrate, and the test compound in a 384-well plate.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

-

Data Analysis:

-

The luminescence is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

-

5.2.2. In Vitro GSK-3β Kinase Assay (LANCE® Ultra TR-FRET Assay)

-

Objective: An alternative method to experimentally measure the inhibitory activity of the compound against GSK-3β.

-

Protocol:

-

Reagent Preparation:

-

Prepare recombinant GSK-3β, a ULight™-labeled substrate peptide, and ATP in kinase buffer.

-

Prepare a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer.

-

Serially dilute the test compound.

-

-

Kinase Reaction:

-

Initiate the reaction by mixing the enzyme, ULight™-labeled substrate, ATP, and the test compound in a microplate.

-

Incubate at room temperature for a defined period.

-

-

Detection:

-

Stop the reaction and add the Europium-labeled antibody.

-

Incubate to allow for antibody binding to the phosphorylated substrate.

-

-

Data Analysis:

-

Read the plate on a TR-FRET enabled plate reader (excitation at ~320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value from a dose-response curve.

-

-

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound, focusing on its potential as a GSK-3β inhibitor. The integration of molecular docking and QSAR modeling provides valuable insights into the compound's potential mechanism of action and potency. Crucially, the guide also provides detailed protocols for the experimental validation of these computational predictions. This integrated approach of in silico prediction followed by experimental verification is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents. Further experimental studies are warranted to confirm the hypothesized bioactivity and to fully elucidate the therapeutic potential of this compound.

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine CAS number and supplier information

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine, a chemical compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide also draws on information from structurally related compounds to infer its properties, synthesis, and potential applications.

Chemical Identity and Properties

While a specific CAS number for this compound was not identified in the available literature, its molecular formula is C11H8Cl2N2O and its molecular weight is 255.103 g/mol .[1] The structural information for similar dichloropyrimidine derivatives is summarized below.

Table 1: Physicochemical Properties of Related Dichloropyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Not specified | C5HCl2F3N2 | Not specified |

| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Not specified | Not specified |

| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | 430440-91-8 | C6H5Cl3N2 | 211.5 |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 3638-04-8 | C4H3Cl2N3O | 179.99 |

| 2,4-Dichloro-5-[3,4,5-trimethoxybenzyl]pyrimidine | 55694-05-8 | C14H14Cl2N2O3 | 329.2 |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Not specified | 256.08 |

Supplier Information

Researchers interested in acquiring this compound can source it from the following supplier:

-

Avistron Chemistry Services Ltd. [1]

Synthesis and Experimental Protocols

A general approach involves the Suzuki coupling reaction between a boronic acid derivative and a dichloropyrimidine core. For instance, the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine utilizes p-methoxyphenylboronic acid and cyanuric chloride in the presence of a palladium catalyst.[3]

Hypothetical Experimental Protocol for the Synthesis of this compound:

A potential synthesis could involve the reaction of 3-methoxyphenylboronic acid with 2,4,6-trichloropyrimidine. The reaction would likely be carried out in a suitable solvent with a palladium catalyst and a base.

-

Reactants: 3-methoxyphenylboronic acid, 2,4,6-trichloropyrimidine.

-

Catalyst: A palladium complex, such as a magnetic silicon dioxide supported palladium complex.[3]

-

Solvent: Ethanol or another suitable organic solvent.[3]

-

Base: An inorganic base like potassium carbonate.[3]

-

Reaction Conditions: The reaction would likely be stirred at a controlled temperature (e.g., 30-35°C) for several hours.[3]

-

Workup: Following the reaction, the catalyst would be separated (e.g., by an external magnetic field if using a magnetic catalyst), and the solvent would be removed from the product phase. The crude product would then be purified, likely through recrystallization, to yield the final product.[3]

Diagram of Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Potential Applications in Drug Development and Research

Pyrimidine scaffolds are integral to numerous therapeutic agents due to their versatile biological activities, including applications as anti-infectives, anticancer agents, and immunomodulators.[4] The dichloro-substituents at the 2 and 4 positions of the pyrimidine ring are highly susceptible to nucleophilic substitution, making them valuable intermediates for creating diverse chemical libraries.[2]

Role in Signaling Pathways:

While the direct interaction of this compound with specific signaling pathways is not documented, a structurally analogous compound, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, is a known potent and selective activator of the Wnt signaling pathway.[5][6] The Wnt pathway is crucial in embryonic development and is often deregulated in diseases like cancer.[7][8] This suggests that derivatives of this compound could be explored as modulators of the Wnt pathway.

Furthermore, other dichloropyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is a key target in non-small cell lung cancer.[9] This highlights the potential for this class of compounds to be developed as kinase inhibitors.

Diagram of the Canonical Wnt Signaling Pathway:

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

References

- 1. chemcd.com [chemcd.com]

- 2. 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine (430440-91-8) for sale [vulcanchem.com]

- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt激动剂 The Wnt Agonist, also referenced under CAS 853220-52-7, controls the biological activity of Wnt. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Toxicity Assessment of Pyrimidine-Based Compounds

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity assessment of pyrimidine-based compounds. Pyrimidines are a critical class of heterocyclic compounds, forming the backbone of nucleobases in DNA and RNA, and are widely utilized as scaffolds in medicinal chemistry. Early and accurate toxicity profiling is paramount to de-risk drug candidates and guide the selection of compounds with the most favorable safety profiles for further development.

In Vitro Cytotoxicity Assessment

The initial step in toxicity evaluation involves assessing the effect of pyrimidine-based compounds on cell viability and proliferation using cultured cell lines. These assays are rapid, cost-effective, and provide crucial preliminary data on the cytotoxic potential of a compound.

Common Assays

The most frequently employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other common assays include the SRB (Sulforhodamine B) assay, which measures cellular protein content, and assays that measure membrane integrity (e.g., LDH release).[1]

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell viability. The data below summarizes the IC₅₀ values for various pyrimidine derivatives against a range of cancer and normal cell lines.

| Compound Class/Name | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | Breast Cancer | 0.57 | [2] |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 | Liver Cancer | 1.13 | [2] |

| Pyrido[2,3-d]pyrimidine 10 | MCF-7 | Breast Cancer | 3.15 | [2] |

| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | Breast Cancer | 1.31 | [2] |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 | Liver Cancer | 0.99 | [2] |

| Indazol-Pyrimidine 4f | MCF-7 | Breast Cancer | 1.629 | [3] |

| Indazol-Pyrimidine 4i | MCF-7 | Breast Cancer | 1.841 | [3] |

| Indazol-Pyrimidine 4i | A549 | Lung Cancer | 2.305 | [3] |

| Indazol-Pyrimidine 4a | A549 | Lung Cancer | 3.304 | [3] |

| Pyrimidine Derivative 3b | PC3 | Prostate Cancer | 21 | [4] |

| Pyrido[2,3-d]pyrimidine 2d | A549 | Lung Cancer | Strong effect at 50 µM | [5] |

| 4-Amino-3-phenylpyrimidine 7 | MCF-7 | Breast Cancer | ~6 | [6] |

A lower IC₅₀ value indicates higher cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a generalized methodology for assessing the cytotoxicity of pyrimidine-based compounds using the MTT assay, based on standard practices cited in the literature.[1][4]

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., MCF-10A, MRC-5) in appropriate culture medium supplemented with fetal bovine serum (FBS).

-

Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test pyrimidine compounds in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin, Vinblastine) as a positive control.

-

Incubate the plates for 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis.

-

Visualization: In Vitro Cytotoxicity Workflow

Caption: General workflow for an in vitro MTT cytotoxicity assay.

In Vivo Acute Toxicity Assessment

Following in vitro evaluation, promising compounds are often subjected to in vivo studies to understand their systemic toxicity in a whole organism. The acute toxicity study provides data on the potential health hazards that might arise from short-term exposure.

Key Parameter: LD₅₀

The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. It is a primary indicator of acute toxicity.

Data Presentation: In Vivo Acute Toxicity (LD₅₀)

| Compound | Route of Administration | Species | LD₅₀ (mg/kg) | Toxicity Class | Reference |

| Ximedon Derivative (I) | Intraperitoneal | Rats | 3800 | IV | [7] |

| Derivative with Succinic Acid (II) | Intraperitoneal | Rats | 2300 | IV | [7] |

| Derivative with Ascorbic Acid (III) | Intraperitoneal | Rats | >5000 | VI | [7] |

| Derivative with PABA (IV) | Intraperitoneal | Rats | 1200 | III | [7] |

| Derivative with Nicotinic Acid (V) | Intraperitoneal | Rats | 1150 | III | [7] |

| Derivative with Methionine (VI) | Intraperitoneal | Rats | >5000 | VI | [7] |

Toxicity classes are based on Hodge and Sterner scale, where Class III is moderately toxic and Classes IV-VI are progressively less toxic.

Experimental Protocol: Acute Oral Toxicity Study (General Overview)

This protocol is a generalized summary based on standard guidelines (e.g., OECD 423).

-

Animal Selection and Acclimation:

-

Use a single sex of healthy, young adult rodents (e.g., rats or mice).

-

Acclimate the animals to laboratory conditions for at least 5 days before the study. House them in appropriate cages with free access to food and water.

-

-

Dosing and Administration:

-

Fast the animals overnight prior to dosing.

-

Administer the pyrimidine-based compound in a single dose via oral gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

The study often follows a stepwise procedure using a small number of animals per step. Starting doses are selected based on in vitro data and in silico predictions.

-

-

Observation:

-

Observe animals individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, salivation, diarrhea).

-

Monitor body weight changes throughout the study.

-

-

Endpoint and Necropsy:

-

The primary endpoint is mortality within the 14-day observation period.

-

At the end of the study, all surviving animals are euthanized.

-

Conduct a gross necropsy on all animals (both those that died during the study and those euthanized at the end) and examine for any pathological changes.

-

-

Data Analysis:

-

The LD₅₀ is calculated using appropriate statistical methods, such as the Probit analysis or the program "R" as mentioned in some studies.[7]

-

Visualization: In Vivo Acute Toxicity Workflow

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-dichloropyrimidine scaffold is a particularly valuable intermediate, offering two reactive sites for regioselective functionalization. When combined with a 6-(3-methoxyphenyl) group, the resulting molecule, 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine , presents a versatile platform for the development of novel therapeutics. The methoxy group on the phenyl ring can engage in key hydrogen bonding interactions with biological targets, while the dichloropyrimidine core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this scaffold in drug discovery, with a focus on its potential as a modulator of the Wnt/β-catenin signaling pathway and as a precursor for kinase inhibitors.

Application Notes

Modulation of the Wnt/β-catenin Signaling Pathway

The 6-(3-methoxyphenyl)pyrimidine core is a key structural feature of known modulators of the Wnt/β-catenin signaling pathway. A prominent example is 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a potent and selective activator of this pathway.[1][2] AMBMP has been shown to induce β-catenin and TCF-dependent transcriptional activity with an EC50 of 700 nM in HEK-293T cells.[2]

The this compound scaffold serves as an ideal starting point for the synthesis of analogs of AMBMP and other novel Wnt pathway modulators. The chlorine atoms at the 2 and 4 positions can be sequentially or simultaneously displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a diverse library of compounds. This allows for the exploration of structure-activity relationships (SAR) to develop compounds with tailored activity, such as pathway inhibitors for oncology applications or activators for regenerative medicine.

Development of Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a well-established scaffold for the development of kinase inhibitors. The two chlorine atoms of this compound can be selectively replaced to introduce functionalities that target the ATP-binding site of various kinases. For instance, derivatives of 2,4-dichloropyrimidine have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR)[3], Abelson tyrosine kinase (ABL1)[4], and others.

The 3-methoxyphenyl group at the 6-position can serve as a crucial anchoring point within the kinase active site. By systematically varying the substituents at the 2 and 4 positions, researchers can optimize the inhibitory activity and selectivity against a specific kinase target. The development of such inhibitors is highly relevant for the treatment of cancer and other proliferative disorders.

Quantitative Data

The following tables summarize the biological activity of representative pyrimidine derivatives, highlighting the potential of the 6-(3-methoxyphenyl)pyrimidine and 2,4-disubstituted pyrimidine scaffolds.

Table 1: Wnt/β-catenin Pathway Activation

| Compound ID | Structure | Assay | Cell Line | Activity | Reference |

| AMBMP | 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine | TCF-dependent transcriptional activity | HEK-293T | EC50 = 700 nM | [2] |

Table 2: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | Scaffold | Target Kinase | Cell Line | Activity | Reference |

| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | EGFRT790M/L858R | H1975 | IC50 = 0.65 ± 0.06 μM | [3] |

| Compound 1e | 2-amino-4,6-diarylpyrimidine | ABL1 Tyrosine Kinase | K562 | IC50 = 3.35 ± 0.58 μM | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3-methoxyacetophenone.

Step 1: Synthesis of 6-(3-methoxyphenyl)pyrimidine-2,4-diol

-

In a round-bottom flask, dissolve sodium metal (2 eq.) in absolute ethanol.

-

To this solution, add 3-methoxyacetophenone (1 eq.) and diethyl oxalate (1.2 eq.).

-

Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

After cooling, add urea (1.5 eq.) and a solution of sodium ethoxide (2 eq.) in ethanol.

-

Reflux the mixture for 10-12 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6-(3-methoxyphenyl)pyrimidine-2,4-diol.

Step 2: Chlorination to this compound

-

In a fume hood, carefully add 6-(3-methoxyphenyl)pyrimidine-2,4-diol (1 eq.) to an excess of phosphorus oxychloride (POCl3) (10-15 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours.[5] Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (DCM) or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a library of 2,4-disubstituted-6-(3-methoxyphenyl)pyrimidine derivatives.

-

Dissolve this compound (1 eq.) in a suitable solvent such as DMF or THF.

-

Add the desired amine, alcohol, or thiol nucleophile (1.1 eq. for monosubstitution, 2.2 eq. for disubstitution).

-

Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq. per chlorine to be substituted).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C.[1] Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final compound by column chromatography or recrystallization.

Protocol 3: Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay is used to quantify the activation or inhibition of the Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection:

-

Plate HEK-293T cells in a 96-well plate.

-

Co-transfect the cells with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Compound Treatment:

-

After 24 hours, treat the cells with varying concentrations of the test compounds.

-

Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

-

Visualizations

Caption: Canonical Wnt/β-catenin signaling pathway and the putative site of action of AMBMP.

Caption: Workflow for the synthesis and development of drug candidates.

References

- 1. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

Application of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine serves as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The dichlorinated nature of the 2 and 4 positions provides reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. The 3-methoxyphenyl group at the 6-position can engage in specific interactions within the kinase active site, contributing to the inhibitor's binding affinity and selectivity profile.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers. The methodologies and data presented are based on established synthetic strategies for analogous 2,4-dichloropyrimidine derivatives.

Data Presentation

The following table summarizes representative quantitative data for kinase inhibitors synthesized from analogous 2,4-dichloropyrimidine scaffolds, targeting EGFR and its mutants. This data is provided to illustrate the potential potency that can be achieved with this class of compounds.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |

| Hypothetical-1 | EGFRWT | 15 | Gefitinib |

| Hypothetical-2 | EGFRL858R | 5 | Erlotinib |

| Hypothetical-3 | EGFRT790M | 25 | Osimertinib |

| Hypothetical-4 | VEGFR2 | 50 | Sunitinib |

Note: The data presented for hypothetical compounds is for illustrative purposes and is based on activities of structurally related compounds found in the literature.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, N2-(4-(diethylamino)butyl)-N4-(3-ethynylphenyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (Hypothetical-1) , from this compound.

Protocol 1: Synthesis of 2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine

Materials:

-

This compound

-

N,N-diethylethane-1,4-diamine

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add N,N-diethylethane-1,4-diamine (1.2 eq) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.

Protocol 2: Synthesis of N2-(4-(diethylamino)butyl)-N4-(3-ethynylphenyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (Hypothetical-1)

Materials:

-

2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine

-

3-Ethynylaniline

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a degassed solution of 2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine (1.0 eq) and 3-ethynylaniline (1.1 eq) in 1,4-dioxane, add Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

-

Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final compound.

Mandatory Visualization

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Caption: Synthetic and evaluation workflow for novel kinase inhibitors.

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2,4-Dichloro-Pyrimidine Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing 2,4-dichloro-pyrimidine as a starting material. The protocols outlined below are based on established synthetic methodologies, including Suzuki coupling and Buchwald-Hartwig amination reactions, which are pivotal in the construction of the pyrimidine-based EGFR inhibitor scaffold.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] Pyrimidine-based molecules have emerged as a significant class of EGFR inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure. The 2,4-dichloro-pyrimidine scaffold serves as a versatile precursor for the synthesis of these inhibitors, allowing for sequential and regioselective introduction of various substituents to optimize biological activity.[4][5]

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation event triggers the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival.[3][6][7] EGFR inhibitors act by blocking the ATP-binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[7]

Caption: EGFR Signaling Pathway.

General Synthesis Workflow

The synthesis of EGFR inhibitors from 2,4-dichloro-pyrimidine generally follows a sequential cross-coupling and amination strategy. The workflow begins with a regioselective Suzuki coupling at the more reactive C4 position of the pyrimidine ring, followed by a Buchwald-Hartwig amination or another nucleophilic aromatic substitution at the C2 position. The synthesized compounds are then purified and subjected to biological evaluation to determine their inhibitory activity against EGFR.

Caption: General Synthesis Workflow.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling at the C4-Position

This protocol describes the palladium-catalyzed Suzuki coupling of 2,4-dichloro-pyrimidine with an aryl or heteroaryl boronic acid. The C4 position is generally more reactive towards oxidative addition of palladium, allowing for regioselective substitution.[4][5][8]

Materials:

-

2,4-dichloro-pyrimidine

-

Aryl or Heteroaryl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2,4-dichloro-pyrimidine, the aryl/heteroaryl boronic acid, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent and the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-chloro-pyrimidine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol details the palladium-catalyzed amination of the 4-aryl-2-chloro-pyrimidine intermediate with a desired amine.

Materials:

-

4-Aryl-2-chloro-pyrimidine

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2 equivalents)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the 4-aryl-2-chloro-pyrimidine, the amine, the base, the palladium catalyst, and the ligand.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent to the mixture.

-

Heat the reaction to the specified temperature (typically 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final di-substituted pyrimidine product.

Quantitative Data Summary

The following table summarizes the reported yields and biological activities of representative EGFR inhibitors synthesized from 2,4-dichloro-pyrimidine precursors.

| Compound ID | Synthetic Method Highlights | Yield (%) | EGFR IC₅₀ (µM) | Cell Line IC₅₀ (µM) | Reference |

| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | Not specified | EGFRT790M/L858R (81.9% inhibition) | H1975: 0.65 ± 0.06 | [9][[“]] |

| Gefitinib | Multi-step synthesis from quinazoline precursor | Overall yield: 81.1% (optimized) | - | - | [11] |

| Erlotinib | Multi-step synthesis from quinazoline precursor | Overall yield: 44% (modified) | - | - | [12] |

| Compound 4c | Dianilinopyrimidine derivative | Not specified | EGFRwt | A549: 0.56, PC-3: 2.46, HepG2: 2.21 | [13] |

| Compound 9u | 5-trifluoromethylpyrimidine derivative | Not specified | 0.091 | A549: 0.35, MCF-7: 3.24, PC-3: 5.12 | [2] |

| Compound 4b | Pyrimidine-pyrene hybrid | Not specified | 0.077 | HCT-116: 1.34 | [14][15] |

| Compound 4c (pyrimidine-pyrene hybrid) | Pyrimidine-pyrene hybrid | Not specified | 0.0949 | HCT-116: 1.90 | [14][15] |

Conclusion

The synthetic pathways starting from 2,4-dichloro-pyrimidine offer a robust and flexible approach for the development of novel EGFR inhibitors. The regioselectivity of the Suzuki coupling at the C4 position, followed by versatile amination reactions at the C2 position, allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of next-generation EGFR-targeted cancer therapeutics. Further optimization of reaction conditions and exploration of a wider range of substituents are anticipated to yield compounds with enhanced potency and selectivity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based Wnt Pathway Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of Wnt pathway modulators utilizing pyrimidine intermediates, along with protocols for their biological evaluation. The following sections describe the canonical Wnt signaling pathway, a representative synthetic scheme for a 2-aminopyrimidine-based inhibitor, protocols for assessing compound activity, and a summary of structure-activity relationship (SAR) data.

Introduction to Wnt Signaling and Pyrimidine-Based Inhibitors

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer.[2] The canonical Wnt pathway, the most extensively studied branch, is centered on the regulation of β-catenin levels in the cytoplasm.[3] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors triggers a signaling cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4]

Small molecule inhibitors of the Wnt pathway are of significant interest for therapeutic development. Pyrimidine scaffolds, a common motif in medicinal chemistry, have emerged as a promising starting point for the design of such inhibitors.[2] This document outlines a method for synthesizing a class of 2-aminopyrimidine derivatives and evaluating their potential to modulate Wnt signaling.

Wnt Signaling Pathway Diagram

The following diagram illustrates the key components and events in the canonical Wnt signaling pathway.

Caption: Canonical Wnt Signaling Pathway.

Experimental Workflow

The overall process for synthesizing and evaluating pyrimidine-based Wnt pathway modulators follows a logical progression from chemical synthesis to biological testing.

Caption: Synthesis and Evaluation Workflow.

Experimental Protocols

General Synthesis of 2,4-Disubstituted Aminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives through nucleophilic aromatic substitution. This method is based on procedures reported for the synthesis of similar bioactive pyrimidine compounds.[2][5]

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Appropriate primary or secondary amine (1.1 equivalents)

-

Triethylamine (TEA) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in DMF, add the desired amine (1.1 equivalents) followed by triethylamine (2.0 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the desired 2,4-disubstituted aminopyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Wnt Signaling Luciferase Reporter Assay

This protocol details a cell-based assay to quantify the inhibitory effect of the synthesized compounds on the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293T cells

-

TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Synthesized pyrimidine compounds dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

-

Transfection (if not using a stable cell line): Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% FBS. Add the synthesized compounds at various concentrations (e.g., from 0.1 to 50 µM). Include a DMSO-only vehicle control.

-

Wnt Pathway Activation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding Wnt3a conditioned media to a final concentration of 25-50% (v/v) or recombinant Wnt3a protein.

-

Incubation: Incubate the plates for an additional 16-24 hours at 37 °C in a CO₂ incubator.

-

Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then lyse the cells by adding passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the Wnt3a-stimulated DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of a series of 2-aminopyrimidine derivatives against the canonical Wnt signaling pathway, as determined by a luciferase reporter assay. This data is adapted from Del Bello et al. (2015).[2]

| Compound ID | R¹ | R² | R³ | R⁴ | IC₅₀ (µM)[2] |

| 1 | H | H | H | H | ~10 |

| 2 | H | OCH₃ | H | H | ~10 |

| 3 | H | H | Cl | H | > 20 |

| 4 | H | H | H | Cl | > 20 |

| 5 | OCH₃ | H | H | H | > 20 |

| 6 | H | F | H | H | > 20 |

| 13 | CH₃ | H | H | H | ~10 |

Structure of the 2-aminopyrimidine core for the compounds listed above:

(Note: A generic placeholder image is used here. In a real application note, a chemical structure diagram would be inserted.)

(Note: A generic placeholder image is used here. In a real application note, a chemical structure diagram would be inserted.)

SAR Summary:

-

The initial hit compounds 1 and 2 demonstrated promising inhibitory activity with IC₅₀ values around 10 µM.[2]

-

The presence of a methoxy group at the R² position (compound 2 ) was well-tolerated, maintaining activity comparable to the unsubstituted analog 1 .[2]

-

Introduction of a chloro substituent at either the R³ or R⁴ position (compounds 3 and 4 ) resulted in a significant loss of activity (IC₅₀ > 20 µM), suggesting that halogen substitution at these positions is detrimental.[2]

-

Similarly, a methoxy group at the R¹ position (compound 5 ) or a fluoro group at the R² position (compound 6 ) led to a decrease in potency.[2]

-

A methyl group at the R¹ position (compound 13 ) retained the inhibitory activity of the initial hits, indicating that small alkyl groups at this position are permissible.[2]

Conclusion

The methodologies presented here provide a framework for the successful synthesis and biological evaluation of novel Wnt pathway modulators based on a 2-aminopyrimidine scaffold. The synthetic protocol is robust and allows for the generation of a diverse library of analogs for SAR studies. The cell-based reporter assay is a reliable method for quantifying the inhibitory potency of these compounds. The preliminary SAR data suggests that the substitution pattern on the aniline ring is a key determinant of activity, providing a clear direction for further optimization of this promising class of Wnt pathway inhibitors.

References

- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine as a Key Intermediate for Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dichloro-6-(3-methoxyphenyl)pyrimidine as a versatile intermediate in the synthesis of potent anti-inflammatory agents. The protocols and data presented are based on established pyrimidine chemistry and published research on the biological activity of its derivatives.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins.[1] The compound this compound is a valuable starting material for the synthesis of a diverse library of pyrimidine-based drug candidates due to the reactive chlorine atoms at the C2 and C4 positions, which can be selectively substituted.